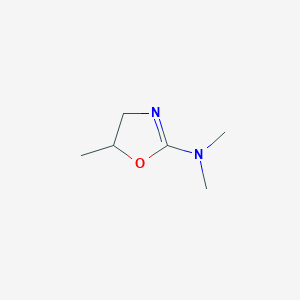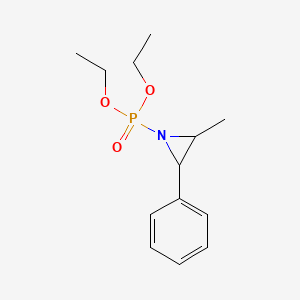
Titanium;2-(2,3,4-trichlorophenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is a complex compound that combines the properties of titanium with the unique characteristics of a trichlorophenoxy-pyridine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium;2-(2,3,4-trichlorophenoxy)pyridine typically involves the coordination of titanium with the 2-(2,3,4-trichlorophenoxy)pyridine ligand. One common method involves the reaction of titanium tetrachloride with 2-(2,3,4-trichlorophenoxy)pyridine in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium;2-(2,3,4-trichlorophenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: The trichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species .
Wissenschaftliche Forschungsanwendungen
Titanium;2-(2,3,4-trichlorophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including coatings and composites.
Wirkmechanismus
The mechanism of action of Titanium;2-(2,3,4-trichlorophenoxy)pyridine involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates for subsequent chemical reactions. The trichlorophenoxy-pyridine ligand also plays a role in stabilizing the complex and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) chloride: A common titanium compound used in various industrial processes.
2,2’-Bipyridine: A ligand similar to 2-(2,3,4-trichlorophenoxy)pyridine but without the trichloro substitution.
Titanium isopropoxide: Another titanium compound used in organic synthesis and material science.
Uniqueness
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is unique due to the presence of the trichlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and makes it suitable for specific applications that other titanium compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
84470-84-8 |
|---|---|
Molekularformel |
C11H6Cl3NOTi |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
titanium;2-(2,3,4-trichlorophenoxy)pyridine |
InChI |
InChI=1S/C11H6Cl3NO.Ti/c12-7-4-5-8(11(14)10(7)13)16-9-3-1-2-6-15-9;/h1-6H; |
InChI-Schlüssel |
KUNDCLRXAZYOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)


![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)

![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)



![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)

![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
